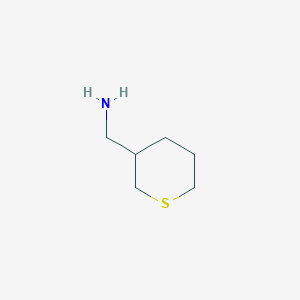

Thian-3-ylmethanamine

Description

Overview of Thian-3-ylmethanamine as a Heterocyclic Amine Compound

This compound is an organic compound classified as a saturated heterocyclic amine. Its structure is characterized by a thiane (B73995) ring—a six-membered heterocycle containing one sulfur atom and five carbon atoms—substituted at the 3-position with an aminomethyl group (-CH₂NH₂). As a primary amine, the nitrogen atom is bonded to two hydrogen atoms and the methyl group, making it a nucleophilic center and a site for further chemical modification.

The thiane ring is the saturated analog of thiopyran, and its conformational flexibility, similar to cyclohexane, influences the reactivity and stereochemistry of its derivatives. The presence of both a sulfur-containing heterocycle and a primary amine functional group makes this compound a versatile building block in synthetic chemistry, particularly for constructing more complex molecules with potential applications in medicinal chemistry and materials science. Its chemical behavior is governed by the interplay between the thiane scaffold and the reactive aminomethyl side chain.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (Thian-3-yl)methanamine |

| Synonyms | (Tetrahydro-2H-thiopyran-3-yl)methanamine |

| Molecular Formula | C₆H₁₃NS |

| Molecular Weight | 131.24 g/mol |

| Appearance | Liquid (predicted) |

| CAS Number | 933734-58-8 |

Historical Development and Early Research Directions on this compound and Related Structures

The study of this compound is rooted in the broader history of heterocyclic chemistry, which began to flourish in the 1800s with the isolation and synthesis of compounds like furan (B31954) and pyrrole. Sulfur-containing heterocycles, such as thiane (also known as pentamethylene sulfide), gained attention as chemists explored the rich diversity of cyclic compounds beyond carbocycles. Early research on thiane and its derivatives focused on fundamental synthesis and characterization. A notable early preparation of thiane involved the reaction of 1,5-dibromopentane (B145557) with sodium sulfide (B99878). wikipedia.org

Initial investigations into thiane chemistry centered on understanding the reactivity of the sulfur atom, such as its oxidation to sulfoxides and sulfones, and the conformational analysis of the six-membered ring. The development of synthetic methodologies, like the Paal-Knorr synthesis for five-membered heterocycles, paved the way for more complex heterocyclic systems. msu.edu Research in the mid-20th century further expanded the synthetic toolbox, enabling the creation of functionalized thianes. For instance, a 1973 publication in the Journal of the American Chemical Society described "New thiane chemistry" for the total synthesis of Cecropia juvenile hormones, demonstrating the utility of thiane-based intermediates in constructing complex natural products. acs.org The synthesis of specifically substituted thianes like this compound would have emerged from this foundational work, driven by the need for novel scaffolds in various fields of chemical research.

Contemporary Significance and Emerging Research Paradigms in this compound Chemistry

In modern chemical science, this compound and related sulfur-containing heterocycles are recognized for their significant potential, particularly in medicinal chemistry and materials science. researchgate.netresearchgate.net The thiane scaffold is valued for imparting specific physicochemical properties, such as polarity and three-dimensionality, to molecules, which can be advantageous in drug design. researchgate.net

A primary contemporary application of this compound is its use as a synthetic intermediate or scaffold for building biologically active molecules. Research has shown that derivatives of sulfur-containing heterocycles exhibit a wide range of therapeutic properties. fabad.org.trrsc.orgijper.org Key research directions involving thiane derivatives include:

Nucleoside Analogs: Thiane-based structures have been used as key intermediates in the synthesis of carbocyclic nucleoside analogs. For example, (±)-(3β,5β)-3-amino-5-(hydroxymethyl)thiane was used to prepare 1-(3-thianyl)uracil and 9-(3-thianyl)adenine derivatives, which were subsequently evaluated for anti-HIV and antitumor activities.

Enzyme Inhibition: The structural motifs present in thiane derivatives make them suitable candidates for designing enzyme inhibitors. Related structures, such as (Tetrahydro-2H-pyran-4-yl)methanamine, have been utilized as reagents in the synthesis of MMP-13 inhibitors, suggesting the utility of such cyclic amines in targeting metalloproteases.

Neuroscience Research: While direct studies on this compound are specific, the broader class of heterocyclic amines is crucial in neuroscience. For example, the related aromatic compound Thiophen-3-ylmethanamine has been studied for its potential effects on the central nervous system as a ligand for various receptors. ontosight.ai This highlights a research paradigm where heterocyclic amines are explored as modulators of neurological pathways.

The versatility of the thiane ring, combined with the reactive handle of the aminomethyl group, ensures that this compound remains a valuable component in the synthetic chemist's toolbox for creating novel and functional molecules.

Table 2: Selected Research Applications of this compound and Related Structures

| Research Area | Application/Finding | Compound Focus |

|---|---|---|

| Antiviral/Antitumor Agents | Served as a key intermediate for the synthesis of 1-(3-thianyl)uracil and 9-(3-thianyl)adenine nucleoside analogs evaluated for anti-HIV and antitumor properties. | (±)-(3β,5β)-3-amino-5-(hydroxymethyl)thiane |

| Medicinal Chemistry | The thiane ring is explored as a scaffold that can provide desirable properties like polarity and three-dimensionality in drug design. researchgate.net | Thiane Derivatives |

| Synthetic Chemistry | Used as a building block in the synthesis of complex molecules, including natural products like Cecropia juvenile hormones. acs.org | Thiane Intermediates |

Scope and Thematic Organization of the Academic Research Outline for this compound

This article provides a focused examination of the chemical compound this compound. The content is structured to deliver a comprehensive yet concise overview, beginning with a fundamental definition and description of the compound as a saturated heterocyclic amine. It then situates the molecule within a historical context by exploring the development of research on its parent structure, thiane, and related heterocycles. The subsequent section highlights its contemporary relevance, detailing its role as a synthetic building block in modern research, particularly in the pursuit of new therapeutic agents. By systematically progressing from fundamental properties to historical context and current applications, this outline offers a structured perspective on the significance of this compound in the chemical sciences.

Therefore, it is not possible to provide a detailed and scientifically accurate article that strictly adheres to the requested outline, which requires specific research findings, data tables, and discussions of synthetic routes directly applied to this compound and its stereoisomers.

General chemical principles suggest that the synthesis of this compound could theoretically be approached through methods analogous to those used for similar structures, such as its oxygen-containing counterpart, (tetrahydrofuran-3-yl)methanamine. These approaches would typically fall under the categories requested in the outline:

Reduction of Carbonitrile Precursors: A plausible route would involve the synthesis of thiane-3-carbonitrile (B13007138), followed by its reduction to the corresponding primary amine, this compound. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. However, no specific procedures or optimized conditions for the synthesis and reduction of thiane-3-carbonitrile were found.

Nucleophilic Substitution Reactions: Another potential pathway involves using a precursor like 3-(halomethyl)thiane or thian-3-ylmethyl tosylate. This electrophile could then undergo a nucleophilic substitution reaction with an ammonia (B1221849) equivalent, such as sodium azide (B81097) followed by reduction, or directly with ammonia or a protected form of ammonia. Again, specific literature detailing this approach for the thiane system is not available.

Catalytic and Green Chemistry Approaches: Modern synthetic chemistry emphasizes the use of catalytic and sustainable methods. While there is extensive research on catalytic aminations and green synthetic routes for various amines, the application of these principles to the synthesis of this compound has not been specifically documented in the available literature. Discussions on solvent-free reactions or synthesis in aqueous media remain general and have not been explicitly applied to this particular compound.

Without specific studies on the synthesis of this compound, any attempt to construct the requested article would rely on speculation and generalization from other chemical systems. This would not meet the required standard of a thorough, informative, and scientifically accurate article focused solely on the specified compound.

Structure

3D Structure

Properties

IUPAC Name |

thian-3-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c7-4-6-2-1-3-8-5-6/h6H,1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPUJNBROMPJLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CSC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Thian 3 Ylmethanamine and Its Stereoisomers

Modern and Sustainable Synthetic Approaches

Flow Chemistry and Continuous Synthesis of Thian-3-ylmethanamine

The application of continuous flow chemistry offers significant advantages for the synthesis of this compound, particularly in terms of safety, scalability, and process control. uc.pt In a potential flow setup, the synthesis could be designed as a multi-step sequence where intermediates are generated and consumed in a continuous stream, minimizing the need for isolation and purification between steps. springernature.com

A hypothetical continuous process could involve the reductive amination of thian-3-one. In this scenario, a solution of thian-3-one and an ammonia (B1221849) source would be pumped and mixed with a stream of a reducing agent, such as hydrogen gas. This mixture would then pass through a heated packed-bed reactor containing a heterogeneous catalyst (e.g., palladium on carbon or Raney nickel). researchgate.net The inherent advantages of flow systems, such as superior heat and mass transfer, allow for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and selectivities compared to batch processes. uc.pt Furthermore, the modular nature of flow chemistry systems facilitates the integration of in-line purification or subsequent reaction steps. uc.pt

Table 1: Potential Parameters for Continuous Flow Synthesis of this compound

| Parameter | Typical Range | Purpose |

| Reactor Type | Packed-Bed Reactor (PBR) | Contains heterogeneous catalyst for ease of separation. |

| Catalyst | Pd/C, PtO₂, Raney Ni | Facilitates hydrogenation/reductive amination. |

| Temperature | 50-150 °C | To increase reaction rate. |

| Pressure | 1-100 bar (H₂) | To maintain hydrogen in the liquid phase and drive the reaction. |

| Residence Time | 2-30 minutes | Controlled by flow rate and reactor volume to ensure full conversion. |

| Solvents | Methanol, Ethanol, THF | To dissolve reactants and manage reaction heat. |

Asymmetric and Stereoselective Synthesis of this compound Enantiomers

Producing enantiomerically pure forms of this compound is critical for its potential applications. This is achieved through asymmetric synthesis, which employs various strategies to control the stereochemical outcome of the reaction.

Chiral Auxiliary-Mediated Strategies

The subsequent reduction of the carbonyl group or a related functional group is then guided by the steric influence of the auxiliary, leading to the formation of the desired stereocenter with high diastereoselectivity. nih.gov The final step involves the cleavage of the auxiliary, which can often be recovered and reused, to yield the enantiomerically enriched this compound. wikipedia.orgsigmaaldrich.com A particularly effective auxiliary for amine synthesis is tert-butanesulfinamide, which can be condensed with a ketone (thian-3-one) to form a chiral N-sulfinyl imine. wikipedia.orgyale.edu Diastereoselective reduction of this imine, followed by acidic hydrolysis, provides the chiral amine in high enantiomeric purity. wikipedia.org

Table 2: Common Chiral Auxiliaries and Their Application in Amine Synthesis

| Chiral Auxiliary | Precursor Functional Group | Key Transformation | Typical Diastereomeric Excess (d.e.) |

| Evans Oxazolidinones | Carboxylic Acid | Amide reduction | >95% |

| Pseudoephedrine/Pseudoephenamine | Carboxylic Acid | Alkylation of α-carbon, then reduction | >98% nih.gov |

| tert-Butanesulfinamide | Ketone/Aldehyde | Imine reduction | >99% wikipedia.org |

| SAMP/RAMP Hydrazines | Ketone/Aldehyde | Hydrazone alkylation | >96% |

Asymmetric Catalysis for Enantiopure this compound

Asymmetric catalysis represents a highly efficient method for generating enantiopure compounds, as a small amount of a chiral catalyst can produce a large quantity of the desired product. A primary route for the asymmetric synthesis of this compound via catalysis is the asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral imine precursor, derived from thian-3-one.

This transformation can be catalyzed by transition metal complexes containing chiral ligands, such as those based on rhodium, ruthenium, or iridium. The chiral ligand coordinates to the metal center, creating a chiral environment that forces the hydrogenation to occur preferentially on one face of the imine, leading to one enantiomer of the amine in excess. nih.gov Another powerful approach is organocatalysis, where a chiral organic molecule, such as a derivative of a cinchona alkaloid or a chiral phosphoric acid, catalyzes the enantioselective transformation, such as the isomerization of an imine. nih.govnih.gov

Table 3: Representative Asymmetric Catalysis Methods for Amine Synthesis

| Catalysis Type | Catalyst System Example | Substrate | Typical Enantiomeric Excess (e.e.) |

| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ / Chiral Diphosphine Ligand | Imine | 90-99% |

| Asymmetric Transfer Hydrogenation | Ru(II) / Chiral Diamine-Alcohol Ligand | Imine or Ketone | 95-99% |

| Organocatalysis | Chiral Phosphoric Acid | Imine | 85-98% |

| Asymmetric Reductive Amination | Ir(I) / Chiral Phosphine Ligand | Ketone + Amine Source | 90-99% |

Enzymatic or Biocatalytic Approaches

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional levels of selectivity under mild reaction conditions. researchgate.netmdpi.com For the synthesis of enantiopure this compound, several classes of enzymes could be employed.

Transaminases (TAs), or aminotransferases, are particularly well-suited for this purpose. A transaminase could catalyze the asymmetric amination of thian-3-one, using a simple amino donor like isopropylamine, to directly produce one enantiomer of this compound with very high enantiomeric excess. mdpi.com Alternatively, imine reductases (IREDs) can be used for the asymmetric reduction of a pre-formed imine of thian-3-one. nih.gov Lipases could also be used in a kinetic resolution process, where they selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the unreacted enantiomer. unimi.it These enzymatic methods are considered green alternatives to traditional chemical synthesis due to their use of water as a solvent, mild conditions, and high selectivity. researchgate.net

Table 4: Enzymatic Strategies for Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Substrate | Key Advantage |

| Transaminase (TA) | Asymmetric Amination | Ketone (Thian-3-one) | Direct conversion of ketone to chiral amine; High e.e. mdpi.com |

| Imine Reductase (IRED) | Asymmetric Reduction | Imine | High stereoselectivity for a wide range of imines. nih.gov |

| Amine Dehydrogenase (AmDH) | Reductive Amination | Ketone | Uses ammonia directly; generates water as the only byproduct. |

| Lipase / Acylase | Kinetic Resolution | Racemic Amine | Effective for separating enantiomers of a pre-existing racemic mixture. manchester.ac.uk |

Purification and Isolation Techniques in this compound Synthesis

Chromatographic Purification Strategies

Following synthesis, the purification of this compound is essential to remove unreacted starting materials, catalysts, and byproducts. Column chromatography is the most common technique for this purpose.

Due to the polar and basic nature of the amine functional group, specific considerations are necessary. In normal-phase chromatography using silica (B1680970) gel, peak tailing can be a significant issue. This is often mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the mobile phase (e.g., a mixture of heptane (B126788) and ethyl acetate). This deactivates the acidic silanol (B1196071) groups on the silica surface, resulting in improved peak shape and separation.

Alternatively, reverse-phase chromatography can be used, employing a nonpolar stationary phase (like C18-silica) and a polar mobile phase (such as water/acetonitrile (B52724) or water/methanol), often with additives like trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and well-behaved chromatographically.

For the separation of enantiomers, chiral chromatography is the definitive method. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. Polysaccharide-based CSPs (e.g., coated with derivatives of cellulose (B213188) or amylose) are widely used for this purpose.

Table 5: Chromatographic Purification Methods for this compound

| Method | Stationary Phase | Typical Mobile Phase | Purpose |

| Normal-Phase Chromatography | Silica Gel | Heptane/Ethyl Acetate (B1210297) + 0.1-1% Triethylamine | Purification of reaction mixture. |

| Reverse-Phase Chromatography | C18-functionalized Silica | Water/Acetonitrile + 0.1% TFA or Formic Acid | Purification of polar compounds. |

| Chiral Chromatography (SFC/HPLC) | Chiral Stationary Phase (e.g., Chiralcel OD, Chiralpak AD) | Isopropanol/Hexane or Supercritical CO₂/Methanol | Separation of enantiomers. |

| Ion-Exchange Chromatography | Cation-Exchange Resin | Aqueous buffers of varying pH and ionic strength | Purification based on charge; useful for salt forms. |

Crystallization and Recrystallization Methods

The purification of this compound and the separation of its stereoisomers are critical steps in its synthesis, often relying on crystallization and recrystallization techniques. These methods are fundamental for obtaining the compound in high purity and for resolving the racemic mixture into its individual enantiomers. The primary approach for the chiral resolution of amines like this compound involves the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

The principle behind this method is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with different physical properties, such as solubility. This difference in solubility allows for their separation by crystallization. A chiral acid is typically used as the resolving agent to react with the basic amine group of this compound.

Commonly employed chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The selection of the appropriate resolving agent and solvent system is crucial for effective separation and is often determined empirically. The process generally involves dissolving the racemic amine and the chiral acid in a suitable solvent, followed by controlled cooling or evaporation to induce the crystallization of the less soluble diastereomeric salt.

Once the less soluble diastereomeric salt has been isolated by filtration, it can be purified further by recrystallization. This involves dissolving the crystals in a hot solvent and then allowing them to cool slowly, which promotes the growth of purer crystals. The selection of an appropriate recrystallization solvent is critical; the desired compound should be highly soluble at elevated temperatures but sparingly soluble at lower temperatures.

After obtaining a diastereomerically pure salt, the chiral resolving agent is removed to yield the enantiomerically pure this compound. This is typically achieved by treating the salt with a base to deprotonate the amine, followed by extraction of the free amine into an organic solvent.

While specific research detailing the crystallization and recrystallization of this compound is not extensively documented in publicly available literature, the general procedures for analogous cyclic amines provide a framework for the expected methodologies. The efficiency of the resolution is highly dependent on the choice of the chiral acid and the crystallization solvent. A systematic screening of various resolving agents and solvent systems would be necessary to optimize the separation of this compound enantiomers.

For instance, a general approach would involve the systematic testing of solvents with varying polarities, such as alcohols (e.g., methanol, ethanol, isopropanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone), both as single solvents and as binary mixtures. The temperature at which crystallization is initiated and the rate of cooling are also critical parameters that must be carefully controlled to achieve high diastereomeric and chemical purity.

The following tables outline hypothetical data based on typical diastereomeric salt resolutions of chiral amines to illustrate the expected research findings from such optimization studies.

Table 1: Hypothetical Screening of Chiral Resolving Agents for Racemic this compound

| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de, %) of Crystalline Salt |

| (+)-Tartaric Acid | Methanol | 45 | 85 |

| (-)-Mandelic Acid | Ethanol | 52 | 92 |

| (+)-Camphorsulfonic Acid | Isopropanol | 38 | 78 |

| (-)-O,O'-Dibenzoyltartaric Acid | Ethyl Acetate | 60 | 95 |

Table 2: Hypothetical Optimization of Recrystallization for the (-)-Mandelic Acid Salt of (R)-Thian-3-ylmethanamine

| Recrystallization Solvent | Number of Recrystallizations | Yield (%) | Diastereomeric Excess (de, %) |

| Ethanol | 1 | 85 | 98 |

| Ethanol/Water (9:1) | 1 | 90 | 97 |

| Isopropanol | 1 | 82 | 99 |

| Acetone | 1 | 75 | 96 |

These tables serve as an illustrative guide to the type of data that would be generated during the development of a crystallization-based resolution for this compound. The actual experimental results would be contingent on systematic laboratory investigation.

Chemical Reactivity and Mechanistic Investigations of Thian 3 Ylmethanamine

Reactivity of the Primary Amine Functionality

The primary amine group in Thian-3-ylmethanamine is a key site for its chemical reactivity, readily participating in reactions typical of primary alkylamines.

Acylation, Sulfonylation, and Carbamoylation Reactions

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a potent nucleophile, readily attacking electrophilic carbonyl and sulfonyl groups.

Acylation: This reaction involves treating this compound with acylating agents like acyl chlorides or acid anhydrides. The reaction proceeds via a nucleophilic addition-elimination mechanism to form stable N-substituted amides. chemguide.co.uk This process is fundamental for introducing various acyl groups onto the amine, thereby modifying its steric and electronic properties. nih.govsemanticscholar.org The general transformation is depicted below:

| Reactant 1 | Reactant 2 (Acylating Agent) | Product |

| This compound | R-COCl (Acyl Chloride) | N-(Thian-3-ylmethyl)acetamide |

| This compound | (RCO)₂O (Acid Anhydride) | N-(Thian-3-ylmethyl)acetamide |

Sulfonylation: In a similar fashion, this compound reacts with sulfonyl chlorides (R-SO₂Cl) to yield sulfonamides. cbijournal.com This reaction is crucial in medicinal chemistry as the sulfonamide linkage is a key structural motif in many therapeutic agents. d-nb.inforesearchgate.net The high reactivity of sulfonyl chlorides with amines facilitates the formation of these stable sulfonamide bonds. nih.gov

Carbamoylation: The formation of carbamates (urethanes) can be achieved through the reaction of this compound with reagents such as carbamoyl (B1232498) phosphates. This reaction introduces a carbamoyl group, which can serve as a protecting group for the amine or as a key functional group in biologically active molecules. nih.gov

Alkylation and Reductive Amination Reactions

Alkylation: The nitrogen atom of this compound can be alkylated by reaction with alkyl halides. This is a nucleophilic aliphatic substitution reaction where the amine displaces a halide ion from the alkyl halide. wikipedia.org However, a significant challenge with direct alkylation of primary amines is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com

| Alkylation Stage | Reactant | Product |

| Primary Amine | This compound + R-X | N-Alkyl-thian-3-ylmethanamine |

| Secondary Amine | N-Alkyl-thian-3-ylmethanamine + R-X | N,N-Dialkyl-thian-3-ylmethanamine |

| Tertiary Amine | N,N-Dialkyl-thian-3-ylmethanamine + R-X | Quaternary Ammonium Salt |

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. masterorganicchemistry.comlibretexts.org This two-step, one-pot process involves the initial reaction of this compound with an aldehyde or ketone to form an intermediate imine (or iminium ion). wikipedia.orgchemistrysteps.com This imine is then reduced in situ by a reducing agent to yield the corresponding secondary or tertiary amine. wikipedia.orgrsc.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.comchemistrysteps.com The pH is often maintained at a weakly acidic level to facilitate imine formation without deactivating the amine nucleophile. chemistrysteps.com

Condensation and Imine Formation

The general mechanism proceeds as follows:

Nucleophilic attack of the amine on the carbonyl carbon. libretexts.org

Proton transfer to form a neutral carbinolamine. libretexts.org

Protonation of the hydroxyl group to make it a good leaving group (water). youtube.com

Elimination of water to form an iminium ion. libretexts.org

Deprotonation to yield the neutral imine. libretexts.orgyoutube.com

Diazotization and Related Transformations

The primary aliphatic amine group of this compound can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. The resulting aliphatic diazonium salt is highly unstable. organic-chemistry.org It readily decomposes, losing molecular nitrogen (N₂) to form a primary carbocation. organic-chemistry.org This reactive carbocation can then undergo a variety of subsequent reactions, including substitution, elimination, or rearrangement, leading to a mixture of products such as alcohols and alkenes. Due to this instability and lack of selectivity, the diazotization of primary aliphatic amines like this compound is generally less synthetically useful compared to the diazotization of aromatic amines, which form more stable diazonium salts. organic-chemistry.orgbyjus.com

Reactivity of the Thiacyclohexane (Thiane) Ring System

The sulfur atom within the thiane (B73995) ring provides another site for chemical modification, primarily through oxidation reactions.

Oxidation of the Sulfur Atom (e.g., sulfoxides, sulfones)

The sulfur atom in the thiane ring of this compound exists in the +2 oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) (+4 oxidation state) and sulfone (+6 oxidation state). wikipedia.org

Sulfoxide Formation: Oxidation to the sulfoxide can be achieved using a variety of oxidizing agents. The choice of reagent allows for control over the extent of oxidation. For instance, mild oxidizing agents under controlled conditions can selectively produce the sulfoxide without significant over-oxidation to the sulfone. researchgate.net The resulting sulfoxide introduces a chiral center at the sulfur atom.

Sulfone Formation: The use of stronger oxidizing agents or an excess of the oxidant will typically lead to the formation of the corresponding sulfone. organic-chemistry.org The sulfone group is a highly polar and stable functional group that can significantly alter the physical and chemical properties of the parent molecule. The synthesis of sulfones is an important transformation in the development of pharmaceuticals and other functional materials. researchgate.net

| Starting Material | Product | Oxidation State of Sulfur |

| This compound | (Thian-3-yl)methanamine 1-oxide | +4 |

| This compound | (Thian-3-yl)methanamine 1,1-dioxide | +6 |

Ring-Opening and Rearrangement Reactions

The chemical literature on the specific ring-opening and rearrangement reactions of this compound is not extensive. However, the reactivity of the thiane ring and the aminomethyl group can be inferred from studies on analogous structures, such as other sulfides and N-activated aziridines.

Ring-Opening: The thiane ring, a saturated six-membered heterocycle containing sulfur, is generally stable. Ring-opening would typically require activation of the sulfur atom. For instance, oxidation of the sulfide (B99878) to a sulfoxide or sulfone could facilitate subsequent elimination or ring-opening reactions under specific conditions. Another potential pathway involves the formation of a sulfonium (B1226848) salt, which can then undergo nucleophilic attack leading to the cleavage of a carbon-sulfur bond. Thiol additions to epoxyketones have been shown to lead to a variety of subsequent reactions, including rearrangements and intramolecular aldol (B89426) reactions, highlighting the complex pathways that can follow an initial reaction on a functionalized ring system. nih.gov

Rearrangement Reactions: Rearrangement reactions involving this compound could potentially occur under thermal or catalytic conditions. Theoretical studies on similar structures, such as (aminomethyl)silane, show possibilities for dyotropic reactions where two groups migrate simultaneously. nih.gov For this compound, this could hypothetically involve migration of the amino group or a hydrogen atom. Organocopper-mediated reactions of N-tosylated aziridinemethanols have demonstrated that the choice of reagent can lead to either expected ring-opening products or unprecedented rearrangements, proceeding through different intermediates. This suggests that the reaction pathways for this compound could be highly dependent on the specific reagents and conditions employed.

A summary of potential reaction types is presented below.

| Reaction Type | Reagent/Condition | Potential Outcome |

| Ring-Opening | Oxidation (e.g., H₂O₂) followed by base | Cleavage of C-S bond |

| Alkylating agent (e.g., CH₃I) followed by nucleophile | Formation of an open-chain amino thioether | |

| Rearrangement | Thermal (high temperature) | Isomerization, potential group migration |

| Specific organometallic reagents | Unforeseen skeletal rearrangements |

Functionalization of Ring Carbons (e.g., C-H activation)

Direct functionalization of the C-H bonds of the saturated thiane ring in this compound represents a modern and efficient strategy for creating analogues. Transition-metal-catalyzed C-H bond activation has emerged as a powerful tool for modifying complex molecules by converting inert C-H bonds into new functional groups. nih.gov This approach avoids lengthy synthetic sequences that might otherwise be required. rsc.org

For saturated rings like thiane, C-H functionalization can be challenging due to the lower reactivity of sp³ C-H bonds compared to those in unsaturated systems. scripps.edu However, recent advances have demonstrated methods for such transformations. The primary amine group in this compound could potentially serve as a directing group, guiding a metal catalyst to a specific C-H bond on the ring to achieve regioselectivity. nih.gov The combination of C-H activation with the scission of strained rings has been shown to be a viable strategy for building molecular complexity, suggesting that similar principles could be applied to heterocyclic systems. nih.govresearchgate.net

The table below summarizes selected transition-metal catalysts used for C-H functionalization of saturated carbocycles, which could be applicable to the thiane ring.

| Metal Catalyst | Directing Group | Type of Functionalization |

| Palladium (Pd) | Amides, Pyridines | Arylation, Alkylation, Acetoxylation |

| Rhodium (Rh) | Carboxylic Acids | Arylation, Olefination |

| Ruthenium (Ru) | Ketones | Alkylation |

| Iridium (Ir) | Hydroxyls | Borylation |

Acid-Base Properties and Salt Formation of this compound

The chemical nature of this compound is dictated by the basic primary amine group (-CH₂NH₂). This group possesses a lone pair of electrons on the nitrogen atom, making it a Brønsted-Lowry base capable of accepting a proton (H⁺).

Due to its basicity, this compound readily reacts with various acids to form stable salts. This is a common strategy used to improve the solubility and crystallinity of amine-containing compounds. mdpi.com For example, reaction with hydrochloric acid yields this compound hydrochloride. The study of amino acid-based compounds shows a wide variety of salts can be formed, containing either a cationic or anionic form of the parent molecule. researchgate.net

Common acids used for salt formation with amines are listed in the table below.

| Acid Name | Chemical Formula | Resulting Salt Name |

| Hydrochloric Acid | HCl | Hydrochloride |

| Sulfuric Acid | H₂SO₄ | Sulfate |

| Nitric Acid | HNO₃ | Nitrate |

| Acetic Acid | CH₃COOH | Acetate (B1210297) |

| Citric Acid | C₆H₈O₇ | Citrate |

| Fumaric Acid | C₄H₄O₄ | Fumarate |

Complexation and Coordination Chemistry with Metal Ions

This compound possesses two potential donor atoms for coordination with metal ions: the nitrogen atom of the primary amine group and the sulfur atom of the thiane ring. This allows it to function as a potentially bidentate ligand, forming a chelate ring with a metal center, or as a monodentate ligand through either the nitrogen or sulfur atom.

The coordination behavior depends on several factors, including the nature of the metal ion (as described by Hard and Soft Acid-Base theory), the solvent, and the presence of other competing ligands.

Nitrogen Coordination: The amine nitrogen is a relatively hard donor and is expected to coordinate preferentially with hard or borderline metal ions such as Zn(II), Cu(II), and Co(II). nih.gov

Sulfur Coordination: The thioether sulfur is a soft donor and would preferentially bind to soft metal ions like Pd(II), Pt(II), Ag(I), and Hg(II).

Bidentate (N,S) Coordination: As a bidentate ligand, it could form a stable chelate ring with transition metals that have an affinity for both nitrogen and sulfur donors. The stability of such complexes is enhanced by the chelate effect.

The geometry of the resulting metal complexes can vary, including tetrahedral, square planar, or octahedral arrangements, depending on the coordination number and electronic configuration of the central metal ion. uobaghdad.edu.iq The design of the ligand is crucial for isolating and stabilizing reactive metal coordination species. bham.ac.uk The study of ligands containing both hard (e.g., carboxylate) and soft (e.g., dithiocarbamate) donor sites shows they can selectively coordinate to different types of metals, a principle that applies to the N,S-donor set of this compound. db-thueringen.de

Mechanistic Studies of this compound Transformations

Mechanistic studies provide a deeper understanding of reaction pathways, including the energetic requirements and the transient species involved. For this compound, such studies would focus on the kinetics, thermodynamics, and intermediates of its reactions.

The rates and feasibility of reactions involving this compound are governed by kinetic and thermodynamic parameters.

Kinetics: The reaction rate is determined by the activation energy (Ea) or Gibbs free energy of activation (ΔG‡). For instance, in a C-H activation reaction, the kinetic parameters would depend on the mechanism of C-H bond cleavage, which is often the rate-determining step. Kinetic analysis helps in optimizing reaction conditions (temperature, catalyst concentration) to achieve a desirable reaction rate. mdpi.com

The table below provides hypothetical thermodynamic values for common reaction types that this compound could undergo, based on general chemical principles.

| Reaction Type | Typical ΔH (Enthalpy) | Typical ΔG (Gibbs Free Energy) | Notes |

| Salt Formation | Negative (Exothermic) | Negative (Spontaneous) | Highly favorable process for amines. |

| C-H Functionalization | Varies | Varies | Depends on bond strengths of reactants and products. Often requires energy input. |

| Coordination | Negative (Exothermic) | Negative (Spontaneous) | Formation of coordinate bonds is generally favorable. |

The transformation of this compound from reactants to products often proceeds through one or more transient reaction intermediates. Identifying these species is crucial for elucidating the reaction mechanism.

For example, in a palladium-catalyzed C-H arylation, a plausible mechanism would involve the formation of an organopalladium intermediate. The amine directing group could first coordinate to the palladium catalyst, followed by oxidative addition into a C-H bond to form a palladacycle intermediate. This intermediate would then undergo further steps to yield the final product.

The characterization of such intermediates is typically achieved using a combination of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the structure of intermediates that are stable enough to be observed.

Mass Spectrometry (MS): To identify the mass-to-charge ratio of transient species.

Infrared (IR) and Raman Spectroscopy: To probe changes in vibrational modes corresponding to bond formation and cleavage.

X-ray Crystallography: To determine the precise three-dimensional structure of stable, crystalline intermediates or metal complexes.

Computational Modeling of Reaction Pathways and Transition States

A comprehensive search of scientific literature and chemical databases yielded no specific studies focused on the computational modeling of reaction pathways and transition states for this compound. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, calculating activation energies, and characterizing the geometry of transition states, this methodology has not yet been applied to this compound in published research. fau.eunih.govjocpr.com

The process of modeling reaction pathways involves several key steps:

Reactant and Product Optimization: The initial and final states of a proposed reaction are geometrically optimized to find their lowest energy conformations. github.io

Transition State Searching: Various algorithms, such as Synchronous Transit-Guided Quasi-Newton (QST2/QST3) methods or dimer methods, are used to locate the first-order saddle point on the potential energy surface that connects reactants and products. github.iochemshell.org This saddle point represents the transition state.

Frequency Calculations: A frequency calculation is performed on the located transition state structure to verify that it is a true saddle point, characterized by having exactly one imaginary frequency. crystalsolutions.eu

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is then used to confirm that the identified transition state correctly connects the intended reactants and products along the minimum energy pathway. github.io

Without dedicated computational studies on this compound, crucial data such as activation energy barriers (ΔG‡), reaction energies (ΔGrxn), and the specific atomic coordinates of transition state structures remain undetermined. Such data would be essential for quantitatively understanding its reactivity, predicting the feasibility of different reaction pathways, and designing new synthetic routes. The general principles of computational mechanistic studies are well-established, but their specific application to this compound is a subject for future research. unict.itnih.gov

Due to the absence of specific research findings, no data tables on calculated energy barriers or transition state geometries for this compound can be provided.

Derivatization Strategies and Analogue Design Based on the Thian 3 Ylmethanamine Scaffold

Synthetic Approaches to Thian-3-ylmethanamine Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is achieved through a variety of established and innovative chemical transformations. These approaches allow for the systematic exploration of the chemical space around the core scaffold to optimize desired properties.

The primary amino group of this compound is a key site for derivatization, offering a nucleophilic handle for a wide range of chemical reactions. Common modifications include N-acylation, N-alkylation, and reductive amination, which allow for the introduction of diverse functional groups that can alter polarity, introduce new binding motifs, or serve as points of attachment for larger molecular fragments.

N-Acylation: This is one of the most fundamental transformations, forming a stable amide bond. The reaction is typically achieved by treating this compound with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. This method is widely used for creating libraries of compounds with varied substituents. For instance, N-acylation can introduce aromatic or heterocyclic rings, alkyl chains, or functionalized moieties that can act as pharmacophores or modulate solubility. The use of versatile benzotriazole chemistry provides a mild and efficient method for the acylation of various amines, a technique applicable to the this compound scaffold. nih.gov

N-Alkylation: The introduction of alkyl groups to the nitrogen atom can be accomplished through direct alkylation with alkyl halides. However, this method can be difficult to control and may lead to over-alkylation, producing secondary and tertiary amines. masterorganicchemistry.com

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. masterorganicchemistry.comwikipedia.org This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting this compound with an aldehyde or ketone, followed by in-situ reduction of the C=N double bond. libretexts.orglibretexts.org Common reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are employed because they are mild enough not to reduce the starting carbonyl compound but are effective in reducing the intermediate imine. masterorganicchemistry.comwikipedia.org This process is highly efficient for producing secondary and tertiary amines with a wide variety of substituents.

| Reaction Type | Reagents | Product Type | Key Features |

|---|---|---|---|

| N-Acylation | Acyl Halides, Anhydrides, Activated Carboxylic Acids | Amides | Forms stable amide bonds; introduces diverse functional groups. |

| N-Alkylation (Direct) | Alkyl Halides | Secondary/Tertiary Amines | Can be difficult to control, risk of over-alkylation. |

| Reductive Amination | Aldehydes/Ketones, NaBH₃CN or NaBH(OAc)₃ | Secondary/Tertiary Amines | High control and efficiency; versatile for introducing a wide range of substituents. |

Modifying the carbocyclic framework of the thian ring is more challenging than derivatizing the amino group but offers a powerful way to influence the scaffold's conformation and steric profile. Site-selective C-H functionalization is a modern approach to directly introduce substituents onto such saturated ring systems. nih.govnih.gov While specific examples on the this compound scaffold are not abundant in readily available literature, general principles of cycloalkane functionalization can be applied.

Key strategies could include:

Transannular C-H Functionalization: Advanced catalytic methods, often employing palladium catalysts with specialized ligands, can enable the direct arylation or alkylation of C-H bonds at positions gamma to a directing group. nih.govnih.gov For a derivative where the aminomethyl group is converted to a carboxylic acid, it could potentially direct functionalization to other positions on the ring.

Synthesis from Pre-functionalized Precursors: An alternative to modifying the pre-formed ring is to synthesize the this compound scaffold from starting materials that already contain the desired substituents on the ring.

The this compound scaffold can be used to create more complex, rigid, and conformationally constrained polycyclic systems through intramolecular cyclization reactions. These strategies are valuable for locking the molecule into a specific bioactive conformation.

For example, the amino group and a suitable functional group placed elsewhere on the molecule can react to form a new ring. A hypothetical strategy could involve N-acylation of the amine with a reagent that also contains a reactive group, such as a halide. Subsequent intramolecular cyclization could lead to the formation of a bicyclic lactam. Rhodium-catalyzed intramolecular cyclizations have been used to synthesize related sulfur-containing dihydropyrans, demonstrating the feasibility of such ring-closing strategies.

Advanced Spectroscopic and Computational Characterization of Thian 3 Ylmethanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of Thian-3-ylmethanamine by mapping the chemical environments of its constituent nuclei, primarily ¹H and ¹³C.

The analysis of one-dimensional ¹H and ¹³C NMR spectra offers fundamental information about the electronic environment of each atom in the molecule. The thiane (B73995) ring typically adopts a chair conformation, leading to distinct signals for axial and equatorial protons.

¹H NMR Spectroscopy: The proton spectrum is characterized by signals corresponding to the thiane ring protons, the methine proton at the C3 position, the methylene (B1212753) protons of the aminomethyl group, and the amine protons. Due to the electronegativity of the adjacent sulfur and nitrogen atoms, the protons on carbons C2, C6, C3, and the aminomethyl C7 are shifted downfield relative to unsubstituted alkanes. libretexts.orglibretexts.org The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. oregonstate.edu Each carbon atom in a unique chemical environment gives a distinct signal. The chemical shifts are influenced by the electronegativity of neighboring atoms (S and N), which cause a downfield shift. organicchemistrydata.orglibretexts.org

Below are the predicted chemical shifts for this compound, based on typical values for substituted thianes and alkylamines.

Predicted NMR Chemical Shift Data for this compound

| ¹H NMR Predicted Chemical Shifts (ppm) | ¹³C NMR Predicted Chemical Shifts (ppm) | ||

|---|---|---|---|

| Proton Position | Predicted δ (ppm) | Carbon Position | Predicted δ (ppm) |

| H2, H6 (ring CH₂) | 2.5 - 3.0 | C2, C6 (ring CH₂) | ~30 |

| H4, H5 (ring CH₂) | 1.6 - 2.1 | C4, C5 (ring CH₂) | ~25 |

| H3 (ring CH) | 2.2 - 2.7 | C3 (ring CH) | ~40 |

| H7 (-CH₂NH₂) | 2.8 - 3.2 | C7 (-CH₂NH₂) | ~45 |

| -NH₂ | 1.5 - 2.5 (broad) |

Heteronuclear NMR: While less common, ¹⁵N NMR could provide direct information about the electronic environment of the nitrogen atom in the primary amine group. Its chemical shift would be sensitive to protonation state and hydrogen bonding.

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of the ¹H and ¹³C signals and for determining the compound's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons in the thiane ring (e.g., H2-H3, H3-H4, etc.) and between the C3 methine proton and the C7 methylene protons of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon atom that bears protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. nih.gov This is particularly valuable for conformational analysis. beilstein-journals.orgmdpi.com For instance, NOESY can help determine the preferred orientation (axial or equatorial) of the aminomethyl substituent on the thiane ring by observing cross-peaks between the side-chain protons and specific axial or equatorial protons on the ring. arxiv.org

Key Expected 2D NMR Correlations for this compound

| Experiment | Key Correlations | Information Gained |

|---|---|---|

| COSY | H2 ↔ H3, H3 ↔ H4, H3 ↔ H7 | ¹H-¹H connectivity within the ring and to the side chain. |

| HSQC | H2 ↔ C2, H3 ↔ C3, H7 ↔ C7, etc. | Direct ¹H-¹³C one-bond correlations. |

| HMBC | H7 ↔ C3, H7 ↔ C4, H2 ↔ C3 | Long-range connectivity, confirming the position of the aminomethyl group. |

| NOESY | H7 ↔ H3(axial), H7 ↔ H5(axial) | Spatial proximity, elucidation of the substituent's conformational preference (e.g., equatorial). |

The thiane ring is not static but undergoes a dynamic conformational equilibrium, primarily through a chair-chair ring inversion process. vu.nl Dynamic NMR (DNMR) spectroscopy, which involves acquiring spectra at variable temperatures, is the primary method for studying such processes. nih.gov

At room temperature, this ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. chemrxiv.org As the temperature is lowered, the rate of inversion decreases. At a specific temperature, known as the coalescence temperature, the separate signals for the axial and equatorial protons begin to merge into a single broad peak. Below this temperature, in the slow-exchange regime, distinct signals for the two chair conformers can be observed.

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the ring inversion. For cyclohexane, the barrier is approximately 10 kcal/mol. masterorganicchemistry.com The presence of a heteroatom like sulfur in the thiane ring can influence this barrier. scribd.com These studies provide critical data on the conformational flexibility and energetic landscape of the molecule. rsc.orgresearchgate.netnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound.

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 ppm). metsysbio.com This precision allows for the determination of the exact elemental composition of the molecule from its measured monoisotopic mass. For this compound, HRMS can unequivocally confirm its molecular formula as C₅H₁₁NS by distinguishing it from other combinations of atoms that might have the same nominal mass. nih.govhawaii.edursc.org

HRMS Data for this compound (C₅H₁₁NS)

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) | Typical Experimental Mass (m/z) |

|---|---|---|---|

| [M+H]⁺ | C₅H₁₂NS⁺ | 118.0685 | 118.0683 (example) |

| [M]⁺• | C₅H₁₁NS⁺• | 117.0607 | 117.0605 (example) |

Tandem mass spectrometry (MS/MS) is used to determine the structure of a molecule by fragmenting a selected precursor ion (e.g., the protonated molecule [M+H]⁺) and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure and provides evidence for its connectivity. gre.ac.ukuab.edu

For protonated this compound, collision-induced dissociation (CID) would likely induce fragmentation through several pathways. nih.gov The primary amine is a likely site of protonation. Key fragmentation mechanisms for cyclic amines and sulfides include alpha-cleavage (cleavage of the bond adjacent to the heteroatom) and ring cleavage. miamioh.eduwhitman.edusapub.org

Plausible fragmentation pathways include:

Loss of ammonia (B1221849) (NH₃): Cleavage of the C-N bond can lead to the loss of a neutral ammonia molecule.

Alpha-cleavage: Cleavage of the C2-C3 or C3-C4 bonds, initiated by the charge on the nitrogen, leading to ring opening.

Loss of the aminomethyl radical (•CH₂NH₂): Homolytic cleavage of the C3-C7 bond.

Ring Cleavage: Fragmentation of the thiane ring itself, potentially involving the loss of thioformaldehyde (B1214467) (CH₂S) or other sulfur-containing fragments. nih.govnih.gov

Plausible MS/MS Fragments for [C₅H₁₁NS + H]⁺

| Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment | Plausible Origin |

|---|---|---|---|

| 101.0423 | NH₃ (17.0262) | C₅H₉S⁺ | Loss of ammonia from the side chain. |

| 87.0443 | CH₅N (31.0419) | C₄H₇S⁺ | Cleavage of the C3-C7 bond with H rearrangement. |

| 71.0494 | CH₂S (46.0027) | C₄H₉N⁺ | Ring cleavage with loss of thioformaldehyde. |

| 44.0495 | C₄H₆S (86.0188) | CH₆N⁺ | Extensive fragmentation, formation of methaniminium (B15471056) ion. |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that provides information on the size, shape, and charge of ions in the gas phase. nih.gov It separates ions based on their drift time through a gas-filled chamber under the influence of a weak electric field. This drift time is proportional to the ion's rotationally averaged collision cross-section (CCS), which is a measure of its three-dimensional shape. nih.gov Consequently, IMS-MS can distinguish between different conformational isomers (conformers) of a molecule that have the same mass-to-charge ratio but different shapes. nih.govresearchgate.net

For this compound, the primary conformational flexibility arises from the chair-like structure of the thiane ring and the orientation of the aminomethyl substituent at the C3 position. The two principal chair conformers are those with the aminomethyl group in an axial position and an equatorial position. These two conformers are expected to have distinct CCS values due to their different spatial arrangements. The equatorial conformer is generally more stable and would likely present a slightly more elongated shape compared to the more compact axial conformer.

In a hypothetical IMS-MS experiment, ionized this compound would be introduced into the drift tube. The resulting arrival time distribution would be expected to show two distinct peaks, corresponding to the two stable conformers. By calibrating the instrument with known standards, the drift times can be converted to experimental CCS values. These experimental values can then be compared with theoretically calculated CCS values for computationally optimized structures of the axial and equatorial conformers to confirm their assignment. This approach allows for the characterization of the conformational landscape of the molecule in the gas phase. researchgate.net

Table 1: Hypothetical Ion Mobility Spectrometry Data for this compound Conformers

| Conformer | Predicted Stability | Hypothetical Drift Time (ms) | Hypothetical Collision Cross-Section (CCS) (Ų) |

| Equatorial | More Stable | 10.2 | 115.4 |

| Axial | Less Stable | 9.8 | 112.1 |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups and elucidating the structure of molecules. nih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. s-a-s.org The two techniques are often complementary, as different vibrational modes can be active in either IR or Raman spectra.

Characteristic Absorption Band Assignments and Functional Group Identification

The vibrational spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the amine (-NH2), the methylene groups (-CH2-), the methine group (-CH-), and the thioether linkage (C-S-C) within the saturated thiane ring.

Key characteristic absorption bands can be assigned as follows:

N-H Stretching: The primary amine group will exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region. researchgate.net

C-H Stretching: The aliphatic C-H stretching vibrations of the methylene and methine groups on the thiane ring are expected in the 2850-3000 cm⁻¹ range.

N-H Bending: The scissoring motion of the -NH2 group typically gives rise to a medium to strong absorption band between 1590 and 1650 cm⁻¹.

C-H Bending: The scissoring and rocking vibrations of the methylene groups occur in the 1400-1470 cm⁻¹ and 720-725 cm⁻¹ regions, respectively.

C-N Stretching: The stretching vibration of the aliphatic C-N bond is typically found in the 1000-1250 cm⁻¹ range.

C-S Stretching: The C-S stretching vibrations of the thioether are generally weak and appear in the 600-800 cm⁻¹ region.

These assignments, supported by computational frequency calculations, provide a vibrational fingerprint for this compound, confirming the presence of its key functional groups. nih.goviu.edu.sa

Table 2: General Vibrational Band Assignments for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Asymmetric & Symmetric Stretch | N-H (Amine) | 3300-3500 | Medium | Weak |

| Stretch | C-H (Aliphatic) | 2850-3000 | Strong | Strong |

| Scissoring (Bend) | N-H (Amine) | 1590-1650 | Medium-Strong | Weak |

| Scissoring (Bend) | C-H (CH₂) | 1400-1470 | Medium | Medium |

| Stretch | C-N (Aliphatic) | 1000-1250 | Medium | Medium |

| Stretch | C-S (Thioether) | 600-800 | Weak | Strong |

Conformational Analysis through Vibrational Frequencies

Vibrational frequencies are sensitive to the local environment and geometry of a molecule, making IR and Raman spectroscopy useful for conformational analysis. iu.edu.sa The vibrational frequencies of the this compound molecule are expected to differ between its axial and equatorial conformers. For instance, the frequencies of the C-S stretching modes and certain CH₂ rocking or twisting modes are particularly sensitive to the ring's conformation and the substituent's orientation. nasa.gov

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational spectra for both the axial and equatorial conformers. By comparing the calculated frequencies with the experimentally observed IR and Raman spectra, it is possible to determine the predominant conformer in a given state (solid, liquid, or gas). iu.edu.sa The relative intensities of conformer-specific bands can also provide an estimate of the equilibrium population of each conformer under specific conditions. Anharmonic frequency calculations can further refine the theoretical predictions to achieve better agreement with experimental results. nasa.gov

Electronic Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy probes the electronic structure of molecules by measuring transitions between different electronic energy levels. libretexts.org This is typically done using ultraviolet-visible (UV-Vis) absorption spectroscopy and fluorescence emission spectroscopy.

Analysis of Electronic Transitions and Absorption Maxima

This compound is a saturated aliphatic compound. Its primary chromophores are the lone pairs of electrons on the nitrogen and sulfur atoms. The possible electronic transitions for this molecule are high-energy σ → σ* and n → σ* transitions. libretexts.org

σ → σ transitions:* These involve promoting an electron from a bonding sigma (σ) orbital to an antibonding sigma (σ*) orbital. These are very high-energy transitions and typically occur in the vacuum UV region (below 200 nm).

n → σ transitions:* These involve promoting a non-bonding (n) electron from the nitrogen or sulfur atom to an antibonding sigma (σ) orbital. These transitions are of lower energy than σ → σ transitions but still generally occur at short wavelengths, often below the typical 220-800 nm range of standard UV-Vis spectrophotometers. youtube.com

Due to the absence of a conjugated π-system or other low-energy chromophores, this compound is not expected to show significant absorption in the near-UV or visible regions of the spectrum. uobabylon.edu.iq Any measurable absorption maxima (λ_max) would likely be found below 220 nm.

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Predicted λ_max (nm) | Expected Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| n → σ | N lone pair → σ | ~210 | Low (~100-1000) |

| n → σ | S lone pair → σ | ~225 | Low (~100-1000) |

| σ → σ | σ → σ | < 200 | High |

Fluorescence Emission Characteristics and Quantum Yields

Fluorescence is the emission of light from a molecule after it has absorbed light. libretexts.org For a molecule to be fluorescent, it must possess a suitable electronic structure (a fluorophore) that allows for efficient radiative decay from an excited electronic state back to the ground state. The efficiency of this process is quantified by the fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed. libretexts.orguci.edu

Saturated aliphatic amines and thioethers like this compound are generally considered non-fluorescent. Following excitation via a high-energy n → σ* transition, the excited state is typically deactivated very rapidly through non-radiative pathways, such as vibrational relaxation and internal conversion. uci.edu The lack of structural rigidity and the absence of a conjugated π-system mean that the energy is quickly dissipated as heat rather than being re-emitted as light. Consequently, the fluorescence quantum yield for this compound is expected to be negligible or zero. nih.gov

Table 4: Predicted Fluorescence Properties of this compound

| Property | Predicted Value/Characteristic |

| Fluorescence Emission | None expected |

| Excitation Wavelength (nm) | < 230 |

| Emission Wavelength (nm) | Not Applicable |

| Quantum Yield (Φ_F) | ~0 |

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide unequivocal information on the solid-state conformation, bond lengths, bond angles, and the packing of this compound molecules in a crystal lattice. However, no publicly available crystal structure data for this compound has been deposited in crystallographic databases or published in scientific journals.

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

A crystallographic study would reveal the nature and geometry of intermolecular interactions. For this compound, hydrogen bonds involving the primary amine (N-H) as a donor and the nitrogen lone pair or the sulfur atom as potential acceptors would be of primary interest. Without experimental data, the specific network of these interactions in the solid state cannot be described.

Advanced Computational Chemistry and Molecular Modeling

Computational chemistry provides profound insights into the behavior of molecules at the electronic and atomic levels. Techniques such as Density Functional Theory (DFT), ab initio calculations, and molecular dynamics simulations are powerful tools for exploring properties that can be difficult or impossible to measure experimentally. Despite the potential for these methods to elucidate the characteristics of this compound, specific computational studies on this molecule have not been published.

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations could determine the electronic properties of this compound, such as the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These calculations would also provide insights into charge distribution, dipole moment, and molecular electrostatic potential. As of now, such theoretical data for this compound is not present in the literature.

Conformational Analysis and Energy Landscape Mapping

A computational conformational analysis would identify the stable low-energy conformations of the this compound molecule, particularly concerning the chair, boat, and twist-boat forms of the thian ring and the rotation around the C-C and C-N bonds of the side chain. Mapping the potential energy surface would reveal the energy barriers between these conformers. This information is not currently available.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations could model the behavior of this compound over time, providing a view of its flexibility and interactions with its environment, such as a solvent. These simulations are crucial for understanding how the molecule behaves in a solution, including the formation and dynamics of solvent shells and intramolecular hydrogen bonding. No MD simulation studies focused on this compound have been reported.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)

The prediction of spectroscopic parameters through computational methods provides invaluable insight into the molecular structure and electronic properties of compounds like this compound, often preceding or complementing experimental data. These theoretical approaches can elucidate spectral features, aid in structural confirmation, and predict properties for hypothetical derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational chemistry offers robust methods for predicting ¹H and ¹³C NMR chemical shifts. A primary technique is the Gauge-Independent Atomic Orbital (GIAO) method, which is frequently employed with Density Functional Theory (DFT) calculations. uncw.edu This approach involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. uncw.edu The chemical shifts are subsequently determined by referencing these shielding values to a standard, typically Tetramethylsilane (TMS).

The accuracy of these predictions depends heavily on the chosen level of theory, including the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)). nih.gov Furthermore, modern approaches increasingly utilize machine learning (ML) and deep neural networks, such as Graph Neural Networks (GNNs), which are trained on large datasets of experimental NMR spectra to predict chemical shifts with high accuracy, sometimes outperforming traditional quantum chemical calculations in speed and precision. nih.govresearchgate.netdoaj.org These algorithms learn the complex relationships between molecular structure and spectral output, enabling rapid and reliable predictions from a given chemical structure. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the harmonic vibrational frequencies of the molecule at its optimized equilibrium geometry. Using DFT methods, a frequency calculation can predict the wavenumbers and intensities of the fundamental vibrational modes. researchgate.net These calculations can identify characteristic stretching and bending vibrations, such as N-H and C-H stretches from the aminomethyl group and C-S stretches within the thian ring. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the correlation with experimental data. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The prediction of UV-Vis absorption spectra is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively. For a molecule like this compound, which contains saturated rings and an amine group, the significant electronic transitions are expected to occur in the far UV region. The calculations can predict the λmax for transitions such as n → σ* associated with the lone pairs on the nitrogen and sulfur atoms.

The following table presents hypothetical spectroscopic data for this compound, predicted using common computational methods.

| Spectroscopic Technique | Parameter | Predicted Value | Computational Method |

|---|---|---|---|

| ¹H NMR | δ (CH₂) | 2.6 - 2.8 ppm | DFT/GIAO (B3LYP/6-311+G(d,p)) |

| δ (CH ring) | 1.5 - 2.9 ppm | ||

| δ (NH₂) | 1.3 - 1.6 ppm | ||

| ¹³C NMR | δ (CH₂) | ~48 ppm | |

| δ (CH ring) | 28 - 40 ppm | DFT/GIAO (B3LYP/6-311+G(d,p)) | |

| δ (CH₂) | ~30 ppm | DFT/GIAO (B3LYP/6-311+G(d,p)) | |

| IR | ν (N-H stretch) | 3350 - 3450 cm⁻¹ | DFT (B3LYP/6-311+G(d,p)) |

| ν (C-H stretch) | 2850 - 2950 cm⁻¹ | ||

| δ (NH₂ scissoring) | 1590 - 1640 cm⁻¹ | ||

| ν (C-S stretch) | 650 - 750 cm⁻¹ | ||

| UV-Vis | λmax (n → σ*) | ~210 nm | TD-DFT (CAM-B3LYP/6-311+G(d,p)) |

Virtual Screening and Library Design (Theoretical Principles)

Virtual Screening: Virtual screening (VS) is a computational methodology used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a biological target, typically a protein or enzyme. semanticscholar.orgnih.gov The this compound core could serve as a foundational scaffold in a structure-based virtual screening (SBVS) campaign. In this approach, a high-resolution 3D structure of the target protein is required.

The theoretical process involves several key steps:

Target and Library Preparation: The 3D structure of the biological target is prepared, and a virtual library of compounds derived from the this compound scaffold is generated. This preparation includes assigning correct protonation states, bond orders, and generating realistic 3D conformations for each molecule in the library. semanticscholar.org

Molecular Docking: The library of compounds is computationally "docked" into the active site of the target protein. Docking algorithms explore various possible binding orientations and conformations of each ligand within the binding site and calculate a corresponding binding score.

Scoring and Ranking: A scoring function is used to estimate the binding affinity between the ligand and the target. Compounds are ranked based on their scores, with the top-scoring "hits" being prioritized for further investigation. nih.gov

This process allows for the rapid and cost-effective screening of millions of potential compounds, significantly narrowing the field for experimental testing. semanticscholar.org

Library Design: The design of a chemical library is a critical step that precedes virtual screening or high-throughput screening. The goal is to create a collection of molecules with diverse chemical and physical properties to maximize the chances of finding a hit for a specific biological target. This compound can be utilized as a "scaffold," which is a core molecular structure upon which a combinatorial library is built. nih.gov

The theoretical principles for designing a library around the this compound scaffold include:

Scaffold Selection: The thian ring provides a defined three-dimensional geometry, while the aminomethyl group offers a key point for chemical modification. This scaffold can be considered a starting point for creating a focused library.

Combinatorial Enumeration: A virtual library is created by attaching a variety of chemical moieties (R-groups) to specific attachment points on the scaffold. For this compound, modifications could be made at the primary amine, the thian sulfur (e.g., oxidation to sulfoxide (B87167) or sulfone), or the carbon atoms of the ring.

Property Filtering: The enumerated library is often filtered based on physicochemical properties to ensure "drug-likeness." This involves applying criteria such as Lipinski's Rule of Five, which considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Diversity Analysis: The final selection of compounds for the library aims to maximize structural diversity. This ensures a broad exploration of the chemical space, increasing the probability of identifying novel and potent bioactive molecules. drugdesign.org

By using this compound as a central scaffold, a focused library can be designed to explore interactions with a target protein, with each derivative presenting a unique set of steric and electronic features for potential binding.

Thian 3 Ylmethanamine As a Building Block and Ligand in Organic Synthesis, Catalysis, and Material Science

Utility in Multi-Component Reactions and Complex Molecule Synthesis

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product that incorporates substantial portions of all starting materials. researchgate.netnih.gov Primary amines are fundamental components in many well-known MCRs, such as the Ugi and Passerini reactions, where they form key imine intermediates. baranlab.orgorganic-chemistry.orgbeilstein-journals.org

Theoretically, Thian-3-ylmethanamine could serve as the amine component in such reactions. Its primary amine function is available for condensation with aldehydes or ketones to form an iminium ion, which can then be trapped by other nucleophiles in the reaction mixture. nih.gov The inclusion of the thiane (B73995) ring would introduce a flexible, lipophilic, and sulfur-containing moiety into the final product, a feature that can be desirable in medicinal chemistry for modulating properties like metabolic stability and receptor binding. Despite this potential, specific examples of this compound being used in Ugi, Passerini, or other MCRs to generate complex molecules are not prominently featured in peer-reviewed literature.